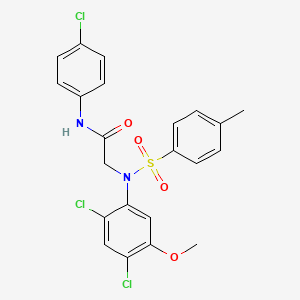
N-(4-Chlorophenyl)-2-(2,4-dichloro-5-methoxy((4-methylphenyl)sulfonyl)anilino)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Chlorophenyl)-2-(2,4-dichloro-5-methoxy((4-methylphenyl)sulfonyl)anilino)acetamide is a useful research compound. Its molecular formula is C22H19Cl3N2O4S and its molecular weight is 513.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-Chlorophenyl)-2-(2,4-dichloro-5-methoxy((4-methylphenyl)sulfonyl)anilino)acetamide, also known by its CAS number 338961-24-3, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C22H19Cl3N2O4S
- Molecular Weight : 513.82 g/mol
- Structure : The compound features a complex structure with multiple functional groups that may influence its biological interactions.
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its potential as an anti-cancer agent and its interaction with viral infections.
Anti-Cancer Activity
Research indicates that derivatives of similar structures exhibit significant anti-cancer properties. For instance, studies have shown that compounds with chlorophenyl and sulfonamide moieties can effectively inhibit cancer cell proliferation.
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the modulation of apoptosis-related proteins such as Bax and Bcl-2, promoting a mitochondrial pathway of cell death .
Viral Inhibition
Preliminary studies suggest that compounds structurally related to this compound may exhibit antiviral properties. For example, certain analogues have been reported to inhibit human adenovirus (HAdV) replication effectively.
- Selectivity Index : Some derivatives demonstrated selectivity indexes greater than 100 against HAdV, indicating a favorable therapeutic window compared to existing treatments like niclosamide .
Case Studies and Research Findings
- Case Study on Anticancer Efficacy :
- Mechanistic Studies :
- Comparative Analysis :
属性
IUPAC Name |
N-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl3N2O4S/c1-14-3-9-17(10-4-14)32(29,30)27(20-12-21(31-2)19(25)11-18(20)24)13-22(28)26-16-7-5-15(23)6-8-16/h3-12H,13H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRQSRULSADSLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)Cl)C3=CC(=C(C=C3Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














